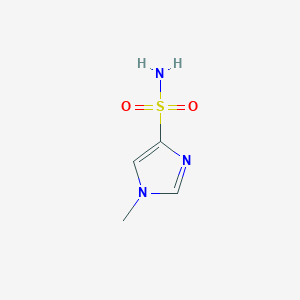

1-Methylimidazol-4-sulfonamid

Übersicht

Beschreibung

1-Methylimidazole-4-sulfonamide (MISA) is an organic compound that has been the subject of extensive research in the fields of organic chemistry, biochemistry and physiology. MISA is a versatile compound that has been used in a variety of applications such as synthesis, drug development, and as a catalyst in various biochemical reactions. MISA is a member of the imidazole family of compounds and is composed of a five-member ring structure containing a sulfonamide group.

Wissenschaftliche Forschungsanwendungen

Verbesserte Laccase-Aktivität für den Abbau von Phenolverbindungen

1-Methylimidazol-4-sulfonamid wurde bei der Synthese von Cu-MIM-Nanoenzym verwendet, das eine verbesserte laccase-ähnliche Aktivität zeigt. Dies ist besonders wichtig für den schnellen Abbau von Phenolverbindungen, die häufige Schadstoffe sind. Das Cu-MIM-Nanoenzym zeigt einen niedrigeren ( K_m ) und einen höheren ( V_{max} ) im Vergleich zu natürlicher Laccase, was auf seine überlegene Effizienz hindeutet. Seine Stabilität unter rauen Bedingungen macht es zu einem vielversprechenden Kandidaten für Umweltanwendungen .

Intelligente Erkennung von Schadstoffen

Das gleiche Cu-MIM-Nanoenzym kann dank seiner laccase-ähnlichen Aktivität für den empfindlichen Nachweis von Phenolverbindungen verwendet werden. Es wurde eine Methode etabliert, die dieses Nanoenzym verwendet, um die Phenolkonzentration quantitativ über ein Smartphone zu erfassen, was die Schadstofferkennung und den Umweltschutz revolutionieren könnte .

Kristallbildung und Phasenumwandlungen in zeolithischen Gerüsten

This compound beeinflusst die Kristallbildung und Phasenumwandlungen in zeolithischen Imidazolatgerüsten (ZIFs). Diese Gerüste werden für Gasspeicherung, Trennung und Katalyse verwendet. Das Vorhandensein von this compound kann die kristalline Struktur und Stabilität beeinflussen, die für die Leistung des Materials in diesen Anwendungen entscheidend sind .

Glasbildung in metallorganischen Gerüsten (MOFs)

Die Verbindung spielt eine Rolle bei der Glasbildung von MOFs, die aufgrund ihrer einzigartigen Eigenschaften in der Photonik und Elektronik verwendet werden. Das Verständnis der Auswirkungen von this compound auf den Verglasungsprozess kann zur Entwicklung neuer Materialien mit maßgeschneiderten Eigenschaften für fortschrittliche technologische Anwendungen führen .

Modulation von metallorganischen Gerüsten

Als Modulator kann this compound die Kristalltechnik von MOFs beeinflussen. Dies ist bedeutsam für die Synthese von MOFs mit gewünschten Morphologien und Funktionalitäten, die in der Wirkstoffabgabe, der Sensorik und der Katalyse eingesetzt werden können .

Synthese von Nanoenzymen

This compound ist an der Synthese von Nanoenzymen mit laccase-ähnlicher Aktivität beteiligt. Diese Nanoenzyme können als Katalysatoren in der nachhaltigen Chemie für Reaktionen wie den Phenolabbau verwendet werden und bieten eine Alternative zu natürlichen Enzymen, die kostspielig und weniger stabil sind .

Umweltüberwachung

Die Rolle der Verbindung bei der Herstellung von Nanoenzymen, die Phenolverbindungen nachweisen können, erstreckt sich auf die Umweltüberwachung. Solche Nanoenzyme können in Sensoren für die Echtzeitüberwachung der Wasserqualität integriert werden und tragen so zum Schutz der aquatischen Ökosysteme bei .

Fortschrittliche kristalline poröse Materialtechnik

This compound trägt zur Entwicklung fortschrittlicher kristalliner poröser Materialien bei. Diese Materialien finden Anwendungen in Trennverfahren und der Katalyse, wobei ihre Porosität und Oberfläche eine entscheidende Rolle für ihre Wirksamkeit spielen .

Wirkmechanismus

Target of Action

1-Methylimidazole-4-sulfonamide, a derivative of 1-Methylimidazole, primarily targets Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . Myoglobin is a protein in muscle cells that binds to oxygen, helping to provide oxygen to muscles. Sensor protein FixL is a heme-based oxygen sensor protein involved in the regulation of nitrogen fixation .

Mode of Action

It is known that sulfonamides, a class of drugs to which this compound belongs, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . They interfere with the production of dihydrofolic acid, a compound required by bacteria for growth and reproduction .

Biochemical Pathways

Sulfonamides, including 1-Methylimidazole-4-sulfonamide, affect the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, they prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is necessary for the synthesis of nucleic acid bases, its deficiency leads to inhibition of bacterial growth .

Result of Action

The result of the action of 1-Methylimidazole-4-sulfonamide is the inhibition of bacterial growth due to the disruption of folic acid synthesis . This makes it potentially useful as an antibacterial agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methylimidazole-4-sulfonamide. For instance, the widespread use of sulfonamides has led to their presence in various environmental compartments, exposing a wide range of bacteria to these drugs . This can lead to the development of bacterial resistance, reducing the efficacy of the drug . Additionally, physical and chemical factors in the environment can also affect the interaction between the drug and its target .

Safety and Hazards

While specific safety data for 1-Methylimidazole-4-sulfonamide is not available, related compounds such as 1-Methylimidazole are considered hazardous. They are classified as combustible liquids and can be harmful if swallowed or in contact with skin. They can cause severe skin burns and eye damage, and may cause respiratory irritation .

Zukünftige Richtungen

There is potential for the development of nanozymes with enhanced laccase-like activity using imidazole derivatives. For instance, a nanozyme synthesized using 1-methylimidazole as the ligand showed enhanced yield and activity. Such nanozymes could have important applications in environmental protection, pollutant detection, and other fields .

Biochemische Analyse

Biochemical Properties

1-Methylimidazole-4-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, and the nature of these interactions is largely determined by its molecular structure .

Cellular Effects

It is known that sulfonamides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Methylimidazole-4-sulfonamide is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-Methylimidazole-4-sulfonamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that it interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that it can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles .

Eigenschaften

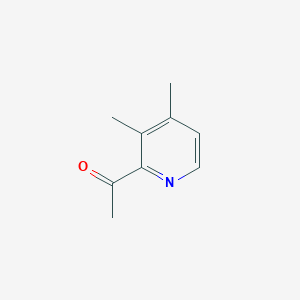

IUPAC Name |

1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJSSOBNVYDCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371677 | |

| Record name | 1-methylimidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111124-90-4 | |

| Record name | 1-methylimidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-imidazole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)

![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)